(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate is a complex organic compound featuring a combination of phenyl, pyridinyl, and hydrazinecarbodithioate groups
Vorbereitungsmethoden
The synthesis of (E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate typically involves the reaction of pyridin-2-yl hydrazinecarbodithioate with a phenyl-substituted aldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with various carbonyl compounds to form more complex structures.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate can be compared with other similar compounds, such as:
Pyridin-2-yl derivatives: These compounds share the pyridinyl group and have similar chemical properties.
Phenyl-substituted hydrazinecarbodithioates: These compounds have a phenyl group attached to the hydrazinecarbodithioate moiety and exhibit similar reactivity.
Heterocyclic compounds: Compounds containing both pyridinyl and phenyl groups, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
26158-28-1 |
---|---|
Molekularformel |
C14H13N3S2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
methyl N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]carbamodithioate |
InChI |
InChI=1S/C14H13N3S2/c1-19-14(18)17-16-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10H,1H3,(H,17,18)/b16-13+ |
InChI-Schlüssel |
UIILRWXOQVCBIG-DTQAZKPQSA-N |
Isomerische SMILES |
CSC(=S)N/N=C(\C1=CC=CC=C1)/C2=CC=CC=N2 |
Kanonische SMILES |
CSC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.